molecular formula C11H11N3S B8290290 4-[(3-Pyridazinylmethyl)sulfanyl]aniline

4-[(3-Pyridazinylmethyl)sulfanyl]aniline

Cat. No.: B8290290
M. Wt: 217.29 g/mol
InChI Key: JKGAKNJAGMXQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

4-(pyridazin-3-ylmethylsulfanyl)aniline

InChI

InChI=1S/C11H11N3S/c12-9-3-5-11(6-4-9)15-8-10-2-1-7-13-14-10/h1-7H,8,12H2

InChI Key

JKGAKNJAGMXQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CSC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[(3-Pyridazinylmethyl)sulfanyl]aniline
  • Molecular Formula : C₁₂H₁₂N₂S
  • Average Mass : 216.302 g/mol
  • Monoisotopic Mass: 216.072119 g/mol
  • Key Substituents : A pyridazinylmethyl group attached via a sulfanyl (–S–) bridge to the para position of an aniline moiety .

Structural Features: The compound combines the electron-rich aniline group with a pyridazinylmethyl-sulfanyl substituent.

Comparison with Structurally Similar Compounds

4-[(Trifluoromethyl)sulfanyl]aniline (4TA)

  • Molecular Formula : C₇H₆F₃NS
  • Molecular Weight : 193.19 g/mol
  • Key Substituents : Trifluoromethyl (–CF₃) group linked via sulfanyl to aniline.
  • Applications :
    • Photovoltaics : Enhances perovskite crystallization and passivates defects in solar cells, achieving a power conversion efficiency (PCE) of 20.24%.
    • Environmental Stability : Hydrophobic –CF₃ group improves humidity resistance.
    • Pb²⁺ Leakage Suppression : Forms chemical bonds with Pb²⁺ ions, reducing environmental toxicity in perovskite devices .

[(4-Aminophenyl)sulfanyl]acetic Acid

  • Molecular Formula: C₈H₉NO₂S
  • Molecular Weight : 183.23 g/mol
  • Key Substituents : Sulfanyl-linked acetic acid (–CH₂COOH) group.

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

  • Molecular Formula : C₁₂H₁₈N₂O₂S
  • Molecular Weight : 254.34 g/mol
  • Key Substituents : Sulfonyl (–SO₂–) bridge connecting aniline to a methylpiperidine group.
  • Properties: Solubility: Slightly soluble in chloroform and methanol; highly soluble in DMSO. Applications: Used as a research chemical in medicinal chemistry for sulfonamide-based drug candidates .

4-{[(4-Bromophenyl)sulfanyl]methyl}aniline

  • Molecular Formula : C₁₃H₁₂BrNS
  • Molecular Weight : 298.21 g/mol
  • Key Substituents : Bromophenyl group attached via a sulfanylmethyl (–CH₂S–) linker.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties References
This compound C₁₂H₁₂N₂S 216.30 Pyridazinylmethyl-sulfanyl Potential intermediate in coordination chemistry
4-[(Trifluoromethyl)sulfanyl]aniline C₇H₆F₃NS 193.19 –CF₃-sulfanyl Photovoltaics, Pb²⁺ suppression
[(4-Aminophenyl)sulfanyl]acetic Acid C₈H₉NO₂S 183.23 –CH₂COOH-sulfanyl Organic synthesis
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline C₁₂H₁₈N₂O₂S 254.34 –SO₂–(methylpiperidine) Research chemical, sulfonamide drug design
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline C₁₃H₁₂BrNS 298.21 –CH₂S–(4-Bromophenyl) Requires GHS-compliant handling

Research Findings and Key Differences

  • Electronic Effects :
    • Sulfanyl (–S–) groups (e.g., in 4TA and the parent compound) are electron-rich, enhancing nucleophilic aromatic substitution reactivity.
    • Sulfonyl (–SO₂–) groups (e.g., in piperidine derivatives) are electron-withdrawing, stabilizing negative charges and altering solubility .
  • Steric and Hydrophobic Effects : – The pyridazinylmethyl group in the parent compound may increase steric hindrance compared to smaller substituents like –CF₃. – Fluorinated analogs (e.g., 4TA) exhibit superior hydrophobicity, critical for environmental stability in materials science .

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